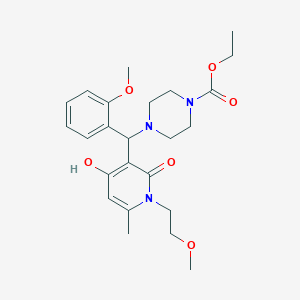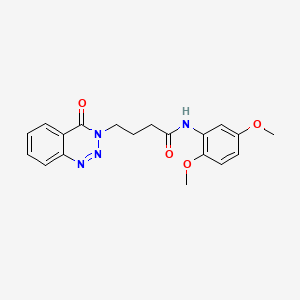![molecular formula C22H25N5O2 B3002654 N-(2,4-dimethylphenyl)-7-(4-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 1212323-63-1](/img/structure/B3002654.png)
N-(2,4-dimethylphenyl)-7-(4-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to the class of organic compounds known as [1,2,4]triazolo[1,5-a]pyrimidines, which are aromatic heterocyclic compounds containing a triazolo[1,5-a]pyrimidine moiety .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines has been studied. A base-promoted tandem S N Ar/Boulton-Katritzky rearrangement is one method that has been developed. It offers a simple and straightforward method for the formation of functionalized [1,2,4]triazolo[1,5-a]pyrimidines from 1,2,4-oxadiazol-3-amines or 3-aminoisoxazoles with 2-fluoropyridines .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a [1,2,4]triazolo[1,5-a]pyrimidine core, which is a bicyclic structure containing two nitrogen atoms in the five-membered ring and one nitrogen atom in the six-membered ring .Chemical Reactions Analysis
The chemical reactions involving [1,2,4]triazolo[1,5-a]pyrimidines would largely depend on the substituents present on the molecule. The presence of functional groups such as carboxamide could potentially undergo reactions typical for amides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the carboxamide group could influence its solubility and reactivity .Aplicaciones Científicas De Investigación
Pesticide Metabolism
This compound has been studied for its role in the metabolic conversion of certain pesticides . It’s involved in the transformation of pesticide residues into less harmful metabolites, which is crucial for environmental safety and reducing the toxicity of agricultural chemicals.
Medicinal Chemistry
The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is known for its wide range of pharmacological activities. It has been explored for potential use in anticancer, antimicrobial, anti-tubercular therapies, as well as CB2 cannabinoid agonists and adenosine antagonists . This makes the compound a valuable asset in drug discovery and development.
Chemical Synthesis
The compound’s structure allows for its use in complex chemical synthesis processes. It can serve as a building block for creating new compounds with desired properties for industrial or pharmaceutical applications .
Analytical Chemistry
Due to its unique chemical properties, this compound can be used in analytical chemistry as a standard or reference material in chromatography and mass spectrometry, aiding in the identification and quantification of substances .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold are known to exhibit a wide range of pharmacological activities, suggesting they may interact with multiple targets .
Mode of Action
It is known that compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold can interact with their targets in a variety of ways, leading to different biological effects .
Biochemical Pathways
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold are known to influence a variety of biochemical pathways, suggesting a broad spectrum of biological activity .
Result of Action
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold are known to have a wide range of pharmacological activities .
Propiedades
IUPAC Name |
N-(2,4-dimethylphenyl)-7-(4-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2/c1-13-5-10-18(14(2)11-13)26-21(28)19-15(3)25-22-23-12-24-27(22)20(19)16-6-8-17(29-4)9-7-16/h5-12,15,19-20H,1-4H3,(H,26,28)(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDARXISPCFSHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)OC)C(=O)NC4=C(C=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-7-(4-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-amino-4,7-dihydro-5H-spiro[1-benzothiophere-6,2'-[1,3]dioxolane]-3-carboxylate](/img/structure/B3002572.png)


![N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B3002576.png)



![3-(2-oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B3002582.png)
![6-((tert-Butoxycarbonyl)amino)spiro[2.5]octane-1-carboxylic acid](/img/structure/B3002583.png)
![4-Chloro-3-methyl-6-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine](/img/structure/B3002584.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B3002585.png)

![2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B3002589.png)
